molecular formula C9H10N2 B3025514 3,6-Dimethylimidazo[1,2-A]pyridine CAS No. 78132-62-4

3,6-Dimethylimidazo[1,2-A]pyridine

Cat. No.: B3025514
CAS No.: 78132-62-4
M. Wt: 146.19 g/mol
InChI Key: VVWRVGQVEMXVQB-UHFFFAOYSA-N
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Description

3,6-Dimethylimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 78132-62-4 and a molecular weight of 146.19 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The linear formula of this compound is C9H10N2 .


Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 146.19 and a linear formula of C9H10N2 .

Scientific Research Applications

Antituberculosis Activity

3,6-Dimethylimidazo[1,2-a]pyridine derivatives have shown notable effectiveness in treating tuberculosis, including multi-drug resistant strains. A study by Moraski et al. (2011) highlights the potent antituberculosis activity of certain dimethylimidazo[1,2-a]pyridine derivatives. Similarly, Jadhav et al. (2016) synthesized a series of these derivatives and found them to demonstrate moderate to good antituberculosis activity.

Broad Medicinal Applications

The imidazo[1,2-a]pyridine scaffold is recognized for its extensive applications in medicinal chemistry. As noted by Deep et al. (2016), it has been used for a variety of medicinal purposes, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, and antimicrobial applications.

Antimicrobial and Antibacterial Properties

The compounds synthesized from this compound exhibit strong antimicrobial and antibacterial properties. For instance, Cesur et al. (2010) demonstrated its effectiveness against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Alzheimer’s Disease Imaging

These compounds have also been explored in the context of Alzheimer's disease. Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives for potential use in imaging amyloid plaques in Alzheimer’s disease.

Antioxidant Potential

In the realm of antioxidant research, novel heterocyclic compounds containing imidazo[1,2-a]pyridine moieties were found to possess significant antioxidant activity, as demonstrated in the study by Kaddouri et al. (2020).

Synthesis and Chemical Studies

The synthesis and evaluation of these compounds for various applications have been a significant focus. McDonald and Peese (2015) presented a new method for the preparation of electron-deficient imidazo[1,2-a]pyridines, demonstrating the ongoing research in enhancing the synthesis processes.

Safety and Hazards

The safety data sheet indicates that 3,6-Dimethylimidazo[1,2-A]pyridine is a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are valuable in the field of tuberculosis drug discovery research .

Properties

IUPAC Name

3,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRVGQVEMXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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